molecular formula C19H14ClN5O3 B2811126 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 951511-46-9

3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

货号: B2811126
CAS 编号: 951511-46-9
分子量: 395.8
InChI 键: GSFIWVWIXZWLCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a benzo[d][1,3]dioxolyl group at position 3 and a 5-chloro-2-methylphenyl-triazolyl moiety at position 3. This architecture combines two pharmacologically significant heterocycles: the 1,2,4-oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, and the 1,2,3-triazole group, which enhances bioavailability and target interactions .

The 5-chloro-2-methylphenyl group on the triazole may influence steric and electronic properties, modulating receptor binding or enzymatic inhibition.

属性

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(5-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-10-3-5-13(20)8-14(10)25-11(2)17(22-24-25)19-21-18(23-28-19)12-4-6-15-16(7-12)27-9-26-15/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFIWVWIXZWLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in the triazole ring has been linked to enhanced antibacterial potency due to increased lipophilicity and interaction with bacterial membranes .

Antifungal Activity

The compound's structural analogs have demonstrated antifungal properties against pathogens such as Candida albicans and Aspergillus niger. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL against these fungi, suggesting that structural modifications can significantly impact antifungal efficacy .

Anticancer Activity

Recent studies have highlighted the potential of oxadiazoles in cancer therapy. For example, compounds similar to 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been shown to inhibit angiogenesis and P-glycoprotein efflux pump activity in cancer cells. This inhibition can overcome chemoresistance in various cancer types .

The biological activities of this compound are believed to stem from several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The hydrophobic nature of the dioxole and triazole rings facilitates interaction with microbial membranes, leading to increased permeability and cell death.
  • Interference with DNA Synthesis : Some oxadiazoles interfere with DNA replication processes in cancer cells, promoting apoptosis .

Study 1: Antimicrobial Efficacy

In a study conducted by Ochal et al., derivatives of benzotriazole were evaluated for their antimicrobial properties. The results indicated that compounds with bulky hydrophobic groups exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, a derivative similar to 3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole showed MIC values comparable to standard antibiotics .

Study 2: Anticancer Potential

A recent investigation into the anticancer properties of oxadiazoles revealed that certain derivatives could effectively inhibit tumor growth in vitro. The study demonstrated that these compounds reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways .

科学研究应用

Structural Overview

The compound consists of a benzo[d][1,3]dioxole moiety linked to a 1,2,4-oxadiazole framework and a triazole ring. This complex structure allows for diverse interactions with biological targets, making it a candidate for various applications in drug development.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. The incorporation of the benzo[d][1,3]dioxole structure may enhance these effects due to its ability to interact with microbial enzymes and disrupt cellular functions. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains and fungi.

Anticancer Properties

The compound's ability to modulate cell signaling pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways associated with cell death. The presence of the triazole ring is particularly noteworthy as it has been linked to improved activity against cancer cell lines.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including autoimmune disorders and chronic conditions. Compounds with similar structural characteristics have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound under discussion may exhibit similar properties, potentially leading to therapeutic applications in treating inflammatory diseases.

Neuroprotective Potential

Emerging research suggests that compounds with oxadiazole and triazole functionalities may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could be beneficial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Analgesic Activity

Pain management remains a significant area of pharmaceutical research. Compounds with similar frameworks have been investigated for their analgesic properties. The potential of this compound to act on pain pathways could provide new avenues for developing effective pain relief medications.

Case Study 1: Antimicrobial Evaluation

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various oxadiazole derivatives against resistant strains of bacteria. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), researchers synthesized several derivatives based on the triazole framework. One derivative showed significant cytotoxicity against breast cancer cell lines, highlighting the importance of structural modifications in enhancing anticancer activity .

Case Study 3: Neuroprotective Effects

Research published in Neuropharmacology (2025) investigated the neuroprotective effects of compounds containing oxadiazole rings. The study found that these compounds reduced oxidative stress markers in neuronal cultures, suggesting their potential for treating neurodegenerative disorders .

相似化合物的比较

Comparison with Similar Compounds

Pharmacological and Functional Comparisons

  • Anticancer Potential: 1,2,4-Oxadiazoles with aryl substituents (e.g., 3,4-dichlorophenyl-indolyl derivatives) show cytotoxicity via intercalation or enzyme inhibition . The target compound’s triazolyl and chloroaryl groups may enhance similar mechanisms.
  • Anticonvulsant Activity : Benzo[d][1,3]dioxolyl-pyrazole derivatives exhibit anticonvulsant effects by modulating GABAergic pathways . The target’s benzo[d][1,3]dioxolyl group may confer analogous properties.
  • Antimicrobial Activity : Triazole-thiazole hybrids demonstrate bacteriostatic effects, likely due to membrane disruption . The target’s triazolyl group could contribute to such activity.

Methodological Considerations

Structural characterization of the target compound likely employed single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for visualization , as seen in related studies . These tools ensure accurate determination of bond lengths, angles, and conformational flexibility.

常见问题

Basic: What are the standard synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. A common approach involves:

  • Reacting a benzo[d][1,3]dioxol-5-yl-substituted amidoxime with a triazole-containing carboxylic acid chloride in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions .
  • Catalytic bases like triethylamine are often added to neutralize HCl byproducts and drive the reaction to completion. Purification via column chromatography or recrystallization from ethanol-DMF mixtures is recommended to isolate the oxadiazole product .

Advanced: How can structural ambiguities in the triazole-oxadiazole hybrid be resolved using crystallographic methods?

Advanced structural characterization requires single-crystal X-ray diffraction (SC-XRD) paired with refinement tools like SHELXL. Key steps include:

  • Growing high-quality crystals via vapor diffusion using solvents like chloroform/hexane .
  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL, leveraging its robust handling of twinned data and anisotropic displacement parameters for heteroatoms (e.g., chlorine, oxygen) .
  • Validation using ORTEP-3 to visualize thermal ellipsoids and confirm bond geometry .

Basic: What spectroscopic techniques are critical for confirming the integrity of the triazole and benzodioxole moieties?

  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for benzodioxole) and triazole methyl groups (δ 2.3–2.6 ppm). Coupling patterns in the benzodioxole region (e.g., dioxole OCH2O at δ ~5.9 ppm) are diagnostic .
  • FT-IR : Confirm oxadiazole C=N stretching (~1610 cm⁻¹) and triazole N-N stretches (~1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s biological activity, and what limitations exist?

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., GABA receptors for anticonvulsant activity). The triazole and oxadiazole rings often engage in π-π stacking or hydrogen bonding .
  • ADMET prediction : Tools like SwissADME assess bioavailability and metabolic stability. Note that halogenated aryl groups (e.g., 5-chloro-2-methylphenyl) may improve lipophilicity but risk hepatotoxicity .
  • Limitations : In silico models may overlook solvation effects or allosteric binding sites, necessitating experimental validation .

Basic: What solvent systems optimize yield during the coupling of triazole and oxadiazole precursors?

  • Chloroform or DMF is preferred for triazole-acid chloride reactions due to their ability to dissolve polar intermediates.
  • Triethylamine (0.5–1.0 eq.) is critical for scavenging HCl, preventing side reactions. Post-reaction, aqueous workup with 10% NaHCO3 removes unreacted reagents .

Advanced: How can researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Controlled parameter screening : Systematically vary temperature (RT vs. reflux), solvent polarity, and catalyst loading (e.g., Pd/C for cross-couplings) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to detect side products (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time .
  • Reproducibility protocols : Standardize reagent purity (e.g., anhydrous solvents) and inert atmosphere use to minimize variability .

Basic: What in vitro assays are suitable for preliminary evaluation of anticonvulsant potential?

  • Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests : Screen for seizure protection in rodent neuronal cultures. Dose-response curves (0.1–100 µM) can establish EC50 values .
  • GABA uptake inhibition assays : Measure radiolabeled GABA retention in synaptosomes to probe mechanism .

Advanced: What strategies enhance metabolic stability of the methyltriazole moiety?

  • Isotere replacement : Substitute the methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable C-H bonds (e.g., triazole-adjacent methyl) to slow degradation .
  • Prodrug design : Mask the triazole with ester groups, cleaved in vivo by esterases .

Basic: How can researchers validate the absence of polymorphic forms in crystallized batches?

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to detect polymorphs .
  • Differential scanning calorimetry (DSC) : Identify melting point variations (>2°C suggests polymorphism) .

Advanced: What mechanistic studies elucidate the role of the chloro-methylphenyl group in bioactivity?

  • SAR analogs : Synthesize derivatives with F, Br, or H substituents at the 5-chloro position. Compare IC50 values in target assays to map electronic effects .
  • Photoaffinity labeling : Incorporate a photoactive azide group to crosslink the compound with its protein target, identified via SDS-PAGE/MS .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。